

analytical method development using 1,2-Dihydro Fluticasone Propionate-d3

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Compound of Interest

Compound Name: 1,2-Dihydro Fluticasone
Propionate-d3
Cat. No.: B1157749

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Executive Summary

This application note details the development of a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitation of 1,2-Dihydro Fluticasone Propionate (1,2-DH-FP), a critical degradation impurity of the corticosteroid Fluticasone Propionate.[1]

Unlike traditional methods that rely on the parent drug's internal standard (IS), this protocol utilizes **1,2-Dihydro Fluticasone Propionate-d3** as a structure-specific Internal Standard.[1] This approach, known as a Stable Isotope Dilution Assay (SIDA), effectively normalizes matrix effects, extraction recovery variances, and ionization suppression, ensuring superior accuracy at trace levels (<0.1%) required by ICH Q3A/B guidelines.[1]

Chemical Context & Mechanistic Rationale

The Analyte: 1,2-Dihydro Fluticasone Propionate

Fluticasone Propionate (FP) contains a C1=C2 double bond in the steroid A-ring.[1] Under reducing conditions or specific stress pathways, this bond saturates, forming the 1,2-dihydro

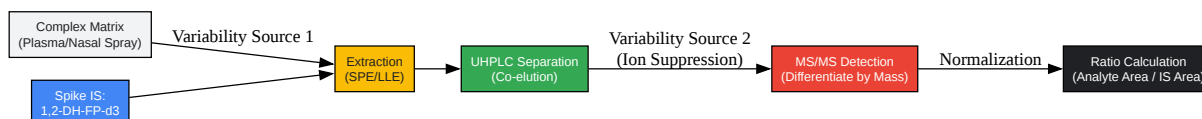
analog.[1]

- Parent (FP): MW 500.57 |
- Impurity (1,2-DH-FP): MW 502.59 |
(+2H saturation)[1]

The Internal Standard: 1,2-Dihydro Fluticasone Propionate-d3[1][2]

- Structure: Identical to the impurity but with three deuterium atoms (typically on the propionate ester or fluoromethyl group, depending on synthesis).
- Role: Because the IS co-elutes with the impurity and shares identical ionization properties, it provides a real-time correction for signal fluctuation.

Figure 1: Analytical Logic of SIDA



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Caption: The Stable Isotope Dilution Assay (SIDA) workflow ensures that any loss during extraction or suppression during ionization affects both the analyte and the IS equally, canceling out errors.

Method Development Protocol

Mass Spectrometry Optimization (Source & MRM)

The first step is establishing the Multiple Reaction Monitoring (MRM) transitions. The saturation of the A-ring in the impurity shifts the precursor mass by +2 Da compared to the parent.

Experimental Setup:

- Prepare 1 µg/mL solutions of Analyte and IS in 50:50 Methanol:Water (0.1% Formic Acid).
- Infuse directly into the MS source (ESI Positive Mode) at 10 µL/min.
- Perform Product Ion Scan to identify stable fragments.

Table 1: Recommended MRM Transitions

Compound	Precursor Ion ()	Product Ion ()	Collision Energy (eV)	Dwell Time (ms)	Rationale
1,2-DH-FP (Analyte)	503.2	315.1	25	50	Loss of ester side chains; Core steroid +2H
503.2	295.1	35	50	Secondary qualifier	
1,2-DH-FP-d3 (IS)	506.2	318.1	25	50	Matches analyte fragmentation pathway (+3 Da)
Fluticasone Propionate	501.2	313.1	25	50	Monitored for resolution check

Note: The product ion 315.1 corresponds to the 1,2-dihydro version of the typical Fluticasone fragment (313.1).

Chromatographic Conditions (UHPLC)

Separation is critical to resolve the 1,2-dihydro impurity from the massive parent drug peak, although MS selectivity helps.[\[1\]](#)

- Column: C18 High Strength Silica (e.g., Waters ACQUITY HSS T3, 1.8 μ m, 2.1 x 100 mm).[\[1\]](#)
- Mobile Phase A: 5 mM Ammonium Formate in Water (pH 3.5).
- Mobile Phase B: Acetonitrile (LC-MS Grade).
- Flow Rate: 0.4 mL/min.
- Column Temp: 40°C.

Gradient Profile:

- 0.0 min: 40% B
- 1.0 min: 40% B
- 5.0 min: 90% B (Elute parent and impurities)
- 6.0 min: 90% B
- 6.1 min: 40% B (Re-equilibration)

Sample Preparation Protocol

This protocol uses Solid Phase Extraction (SPE) to minimize matrix effects, critical when analyzing low-level impurities in biological fluids or formulation excipients.[\[1\]](#)

Reagents:

- Stock Solution A: 1,2-DH-FP (1 mg/mL in DMSO).[\[1\]](#)
- Stock Solution B: 1,2-DH-FP-d3 (1 mg/mL in DMSO).[\[1\]](#)
- Working IS Solution: Dilute Stock B to 10 ng/mL in 50:50 MeOH:Water.

Step-by-Step Workflow:

- Sample Aliquoting: Transfer 200 μL of sample (Plasma or dissolved Formulation) into a clean tube.
- Internal Standard Addition: Add 20 μL of Working IS Solution to every sample, standard, and blank. Vortex for 30s.
 - Critical Step: This "locks in" the quantitative accuracy.
- Dilution: Add 600 μL of 2% Formic Acid in Water (Pre-treatment).
- SPE Loading:
 - Condition SPE Plate (e.g., Oasis HLB) with 1 mL MeOH then 1 mL Water.[1]
 - Load pre-treated sample.
- Wash:
 - Wash 1: 1 mL 5% Methanol in Water (Removes salts/proteins).
 - Wash 2: 1 mL 20% Acetonitrile in Water (Removes hydrophobic interferences).
- Elution: Elute with 500 μL Acetonitrile.
- Reconstitution: Evaporate to dryness under
at 40°C. Reconstitute in 100 μL Mobile Phase (40:60 ACN:Water).

Validation Strategy (ICH Q2(R1))

To ensure the method is reliable, validate the following parameters specifically for the impurity.

Linearity & Range

- Prepare a calibration curve for 1,2-DH-FP ranging from 0.05 ng/mL to 50 ng/mL.
- The IS concentration must be constant (e.g., 2 ng/mL).

- Acceptance:

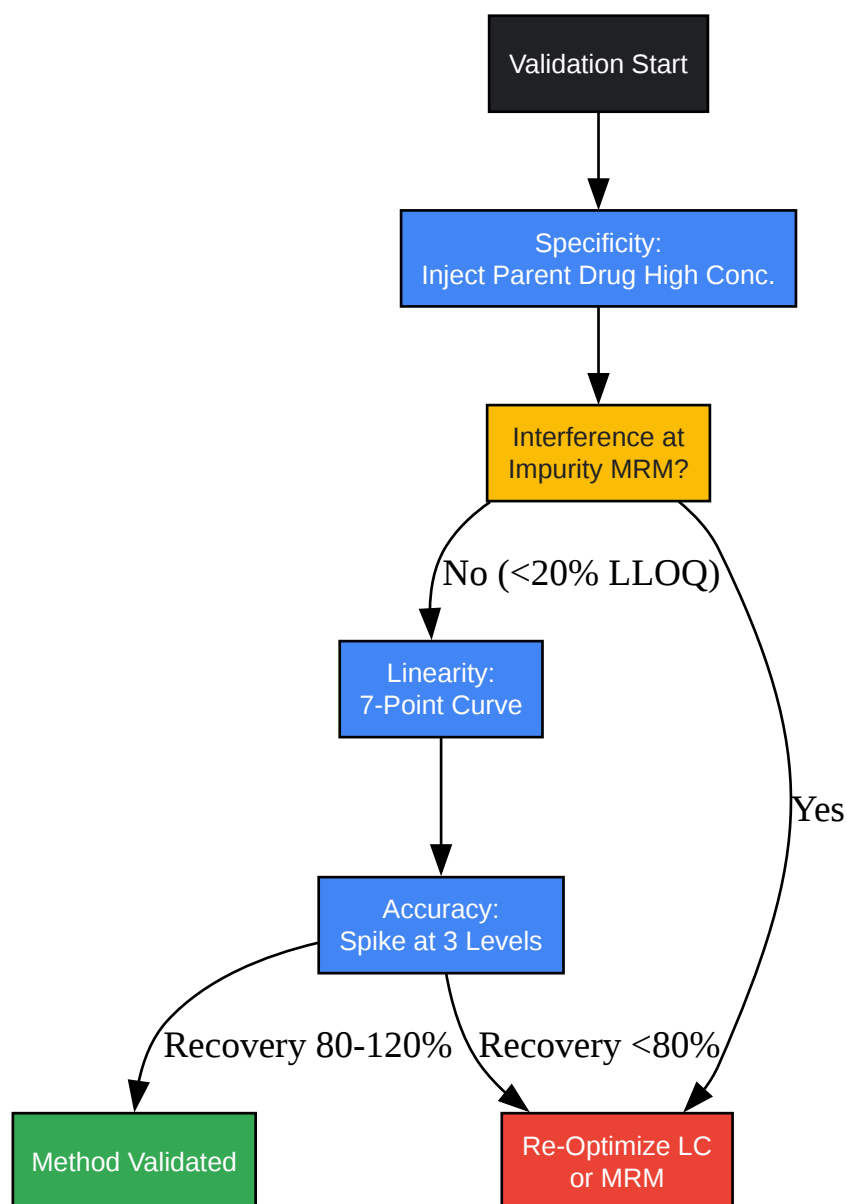
using a

weighted linear regression.

Accuracy & Recovery

Since 1,2-DH-FP-d3 is used, absolute recovery of the extraction is less critical than the precision of the ratio.^[1] However, ensure signal-to-noise (S/N) > 10 at the Lower Limit of Quantitation (LLOQ).

Figure 2: Validation Decision Tree



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Caption: Workflow for validating the impurity method, emphasizing specificity against the high-abundance parent drug.

Isotope Effect Check

Deuterated standards can sometimes elute slightly earlier than non-deuterated analytes on C18 columns (Deuterium Isotope Effect).

- Check: Ensure the retention time shift is < 0.05 min. If separation is too large, the MS ionization window may miss the peak if programmed too tightly. The d3 and non-d3 should ideally co-elute or overlap significantly.

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